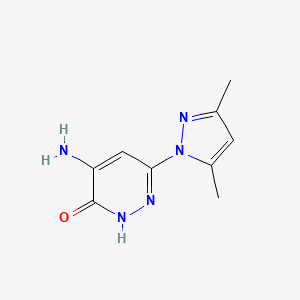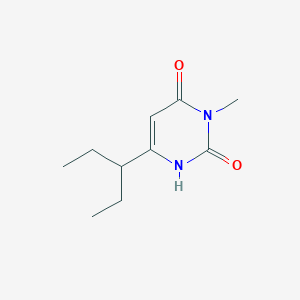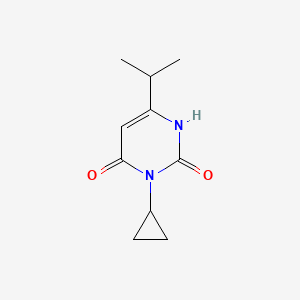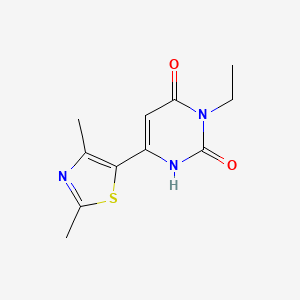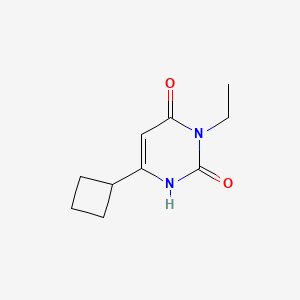
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CE-THP) is an organic compound belonging to the class of tetrahydropyrimidines, which are cyclic molecules consisting of four nitrogen atoms and one carbon atom. It has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. This article will provide an overview of 6-CE-THP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Spectra
A study on a related compound, 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, demonstrated the application of theoretical and experimental methods to analyze its molecular structure and vibrational wavenumbers. This research extended to calculating the HOMO-LUMO energy gap, NBO, molecular electrostatic potential, and first hyperpolarizability, indicating the compound's potential in non-linear optical applications due to its significant first hyperpolarizability, which is 9.15 times that of urea (E. S. Al-Abdullah et al., 2014).
Chemical Synthesis and Biological Activities
Another study focused on the synthesis of 6-substituted pyrimidine-2,4-diones and their reactions with electrophiles, showcasing methods to create derivatives with potential for further chemical modifications and exploration of biological activities (G. Mekuskiene & P. Vainilavicius, 2006).
Non-Linear Optical Applications
The research on related tetrahydropyrimidine-2,4-dione derivatives often highlights their potential in non-linear optical applications, driven by their electronic properties and molecular structures. These studies contribute to the development of new materials for optical technologies.
Anticancer Activity Studies
A series of novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, obtained through a Biginelli multicomponent reaction, were evaluated against several human cancer cell lines. This study identified compounds with promising anticancer activity, illustrating the potential therapeutic applications of tetrahydropyrimidine derivatives (Anil Valeru et al., 2018).
Propiedades
IUPAC Name |
6-cyclobutyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(13)6-8(11-10(12)14)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKFGEYIXFIYJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



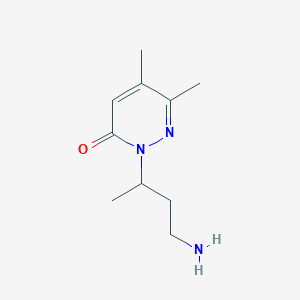
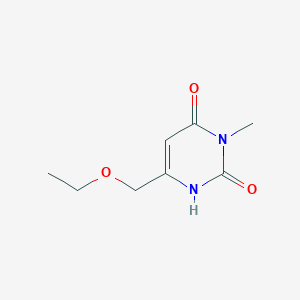
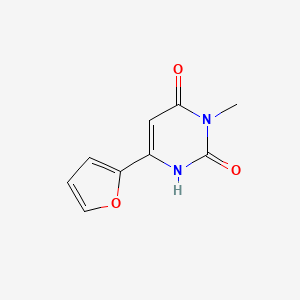
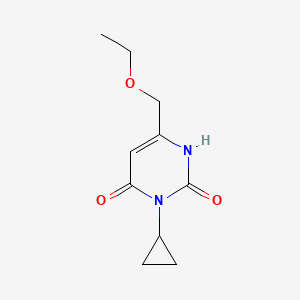

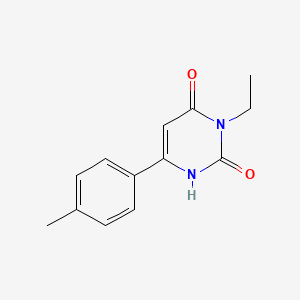

![Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484278.png)
